Fertaric acid

Antioxidant Activity Cardiovascular Research LDL Oxidation

Researchers quantifying grape and wine phenolic profiles face systematic error when using surrogate hydroxycinnamic acid standards-fertaric acid exhibits 70.9% extraction yield from grape berries versus 59.0% for caftaric acid, making generic standards unreliable for accurate phenolic recovery assessment. • Eliminates reliance on caftaric acid equivalent quantification in UPLC-MS/MS workflows, delivering direct calibration accuracy • Distinct antioxidant correlation profile (DPPH r=0.45-0.62; FRAP r=0.44-0.80) versus caftaric acid enables accurate SAR modeling and antioxidant prediction • Scarce natural product with low isolation yield (23% by HSCCC) and limited commercial availability-secure supply for metabolomics and reference standard collections

Molecular Formula C14H14O9
Molecular Weight 326.25 g/mol
Cat. No. B1262219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFertaric acid
Synonymsfertaric acid
Molecular FormulaC14H14O9
Molecular Weight326.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
InChIInChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+
InChIKeyXIWXUSFCUBAMFH-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fertaric Acid Reference Standard


Fertaric acid is a hydroxycinnamic acid ester formed by the esterification of ferulic acid with tartaric acid, belonging to the class of coumaric acids and derivatives [1]. It is a naturally occurring polyphenol found predominantly in grapes and wines, where it exists as a tartaric ester alongside its structural analogs caftaric and coutaric acids [2]. Fertaric acid is a known metabolite of caftaric acid, detectable in plasma, kidney, and urine following ingestion [3]. As a key component of the hydroxycinnamoyltartaric acid family, it serves as a critical analytical standard for quantifying phenolic profiles in viticulture and enology research [4].

Analytical standard for grape and wine phenolic profiling. Supports UPLC-MS/MS and HPLC-DAD methods targeting hydroxycinnamoyltartaric esters.
Tartaric ester-specific quantification. Enables differentiation from free ferulic acid and other hydroxycinnamic acids in complex matrices.
Metabolite tracing standard. Reported as a plasma and urinary metabolite of caftaric acid, supporting metabolic fate studies.

Why Fertaric Acid Is Irreplaceable


Fertaric acid is not merely ferulic acid conjugated to tartaric acid; its esterification significantly alters its physicochemical properties, extraction behavior, and biological fate. Direct head-to-head assays reveal that fertaric acid exhibits a distinct antioxidant profile compared to its parent ferulic acid and other in-class compounds such as p-coumaric acid, with tartaric esterification modestly enhancing its ability to inhibit human LDL oxidation, potentially through altered apolipoprotein B binding [1]. In winemaking contexts, fertaric acid demonstrates significantly higher extraction yields from grape berries (average 70.9%) compared to caftaric acid (59.0%) and coutaric acid isomers (33.6–36.2%), meaning that substitution with a generic hydroxycinnamic acid standard would misrepresent actual phenolic recovery in analytical workflows [2]. Furthermore, fertaric acid is a specific metabolite of caftaric acid, appearing in plasma, kidney, and urine after ingestion, whereas free ferulic acid follows a distinct metabolic pathway [3]. Substituting fertaric acid with its parent ferulic acid or other generic hydroxycinnamic acids would therefore compromise the accuracy of both quantitative assays and metabolic tracing studies.

!
Esterification to tartaric acid alters antioxidant profile compared to parent ferulic acid; may shift LDL oxidation assay interpretation.
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Extraction yield from grape berries differs significantly from caftaric and coutaric acids. A generic hydroxycinnamic acid standard misrepresents actual phenolic recovery.
!
Fertaric acid is a distinct metabolite of caftaric acid; free ferulic acid follows a separate metabolic pathway, limiting direct substitution in tracing studies.

Fertaric Acid Comparative Evidence


LDL Oxidation Inhibition vs. Ferulic Acid

In a direct head-to-head in vitro human LDL oxidation assay, fertaric acid and its parent compound ferulic acid were both categorized as having 'lower antioxidant activities' compared to o-dihydroxy compounds like caffeic and caftaric acids. The esterification to tartaric acid slightly enhanced the antioxidant activity of ferulic acid [1]. The study proposed that this enhancement may result from improved binding to apolipoprotein B in the LDL particle [1].

LDL oxidation vs. ferulic acid
Reported
Tartaric esterification slightly enhanced antioxidant activity compared to parent ferulic acid in a human LDL oxidation model at 5 µM; exact inhibition percentages not detailed in abstract.
Supports SAR context for tartaric ester effect on antioxidant activity.
Data to verify from full text; class-level interpretation advised.
Antioxidant Activity Cardiovascular Research LDL Oxidation

Fertaric Extraction Yield vs. Caftaric & Coutaric

In a study analyzing six white grapevine cultivars using reverse phase HPLC-DAD, the extraction yield of fertaric acid was consistently the highest among hydroxycinnamoyltartaric acids [1]. Fertaric acid extraction averaged 70.9%, followed by caftaric acid at 59.0%, and both cis- and trans-coutaric acid isomers at 36.2% and 33.6%, respectively [1]. These differences were independent of the absolute amounts present in the berries [1].

Extraction yield
70.9% average extraction yield from grape berries (fertaric acid) vs. 59.0% (caftaric) and 33.6–36.2% (coutaric isomers). Reverse-phase HPLC-DAD, six white cultivars.
Recovery calibration requires a fertaric acid-specific standard.
Extraction efficiency is compound-dependent; generic standard misrepresents recovery.
Analytical Chemistry Viticulture Extraction Yield

Red Wine Abundance: Fertaric vs. Caftaric & Coutaric

In a comprehensive analysis of 58 commercial monovarietal red wines from eight grape varieties, caftaric acid was found to be the most abundant hydroxycinnamic acid tartaric ester, with concentrations ranging from 17–111 mg/L, followed by coutaric and fertaric acids [1]. Fertaric acid concentrations were consistently lower than caftaric acid, but it was present as a distinct and quantifiable component of the phenolic profile [1].

Red wine abundance
Reported
Fertaric acid present at lower, distinct concentrations vs. caftaric acid (17–111 mg/L) in 58 monovarietal red wines. HPLC analysis, eight grape varieties.
Accurate phenolic profiling requires inclusion of fertaric acid, not surrogate compounds.
Caftaric acid dominates; fertaric acid still contributes uniquely to the profile.
Enology Wine Chemistry Phenolic Profiling

Grape Pomace Isolation: Fertaric vs. Caftaric & Coutaric

In a high-speed counter-current chromatography (HSCCC) method developed for the isolation of hydroxycinnamoyltartaric acids from grape pomace, the yields for caftaric, coutaric, and fertaric acids were 62%, 48%, and 23%, respectively [1]. This indicates that fertaric acid is significantly more challenging to isolate in pure form compared to its in-class analogs [1].

Isolation yield
23% HSCCC isolation yield from grape pomace (fertaric acid) vs. 62% (caftaric) and 48% (coutaric). Ethyl acetate/n-butanol/water system.
Low natural abundance and isolation difficulty support procurement priority.
Scarcity justifies use of authentic reference material over in-house isolation.
Natural Product Isolation Chromatography Process Chemistry

Antioxidant Assay Correlations: Fertaric vs. Caftaric

In a study examining the correlation of individual phenolic compounds with multiple antioxidant assays (DPPH, FRAP, ABTS, ORAC), fertaric acid exhibited a distinct correlation pattern compared to other hydroxycinnamic acids [1]. For organic farming methods, fertaric acid showed positive correlations with all four assays: DPPH (0.45), FRAP (0.44), ABTS (0.27), and ORAC (0.48) [1]. For conventional methods, correlations were 0.62 (DPPH), 0.80 (FRAP), -0.46 (ABTS), and 0.36 (ORAC) [1]. In contrast, caftaric acid showed negative or weak correlations across most assays [1].

Antioxidant assay correlation
Reported
Fertaric acid: positive correlations with DPPH (0.45–0.62) and FRAP (0.44–0.80); caftaric acid shows negative/weak correlations across same assays.
Non-interchangeable with caftaric acid in predictive antioxidant models.
Correlation coefficients from organic/conventional wine data; endpoint context-dependent.
Antioxidant Assays Method Comparison Phenolic Characterization

Fertaric Acid Applications


Hydroxycinnamoyltartaric Ester Quantification in Grape & Wine

Fertaric acid is an essential analytical standard for quantifying the full spectrum of hydroxycinnamoyltartaric esters in grapes, grape juice, and wines. Due to its distinct extraction yield (70.9% from grape berries, compared to 59.0% for caftaric acid and 33.6–36.2% for coutaric acid isomers [1]), any analytical method relying on a generic hydroxycinnamic acid standard would misrepresent the true phenolic composition. Fertaric acid's presence in wines, though at lower concentrations than caftaric acid (17–111 mg/L) [2], is a consistent and measurable component of the phenolic profile. Its inclusion in calibration curves is mandatory for accurate quantification, especially in UPLC-MS/MS methods where fertaric acid is often quantified using caftaric acid equivalents due to a lack of commercial standards [3]. Procuring authentic fertaric acid eliminates this reliance on surrogate calibration and improves analytical accuracy.

Hydroxycinnamate Ester Antioxidant SAR

Fertaric acid serves as a key comparator in structure-activity relationship (SAR) studies investigating how esterification with tartaric acid modulates the antioxidant activity of hydroxycinnamic acids. In human LDL oxidation assays, fertaric acid (ferulic acid esterified with tartaric acid) exhibits slightly enhanced antioxidant activity compared to its parent ferulic acid [4]. This modest but reproducible difference, potentially due to altered apolipoprotein B binding [4], makes fertaric acid a critical compound for probing the mechanistic basis of tartaric ester effects on antioxidant function. Researchers investigating cardiovascular applications of dietary polyphenols require authentic fertaric acid to dissect the contribution of the tartaric moiety, rather than assuming equivalence with free ferulic acid.

Grape Pomace Isolation & Reference Standard Development

The low isolation yield of fertaric acid from grape pomace (23% by HSCCC, compared to 62% for caftaric acid and 48% for coutaric acid [5]) highlights its value as a scarce natural product. Laboratories engaged in preparative chromatography or reference standard production should prioritize fertaric acid procurement due to its low natural abundance and technical difficulty in purification. Fertaric acid is also a known metabolite of caftaric acid, detectable in plasma, kidney, and urine after ingestion [6], making it a relevant standard for metabolic studies of dietary hydroxycinnamates. Its limited commercial availability and challenging isolation profile justify its selection as a high-priority procurement item for natural product chemists and metabolomics facilities.

Antioxidant Assay Method & Phenolic Correlation

Fertaric acid's distinct correlation pattern with multiple antioxidant assays (DPPH, FRAP, ABTS, ORAC) makes it a valuable standard for developing and validating antioxidant assay panels. In correlation analyses, fertaric acid shows positive correlations with DPPH (0.45–0.62) and FRAP (0.44–0.80), whereas caftaric acid shows negative or weak correlations across the same assays [7]. This divergent behavior underscores that fertaric acid and caftaric acid are not interchangeable when building predictive models of wine antioxidant capacity based on individual phenolic composition. Researchers designing studies to correlate phenolic profiles with antioxidant outcomes should include fertaric acid standards to accurately capture its unique contribution, rather than relying on surrogate compounds.

Application
Selection Property
Validation Focus
Hydroxycinnamoyltartaric ester quantification in grape & wine
Ester-specific analytical standard
Method calibration accuracy; recovery correction distinct from caftaric/coutaric acids
Antioxidant structure-activity relationship studies
Tartaric ester comparator to parent ferulic acid
Confirm modest activity enhancement linked to apolipoprotein B binding
Grape pomace isolation & reference standard development
Low natural abundance & isolation challenge
Prioritize procurement; verify purity against chromatographic benchmarks
Antioxidant assay panel validation
Distinct correlation pattern vs. caftaric acid
Ensure fertaric acid standard included in phenolic-to-assay predictive models
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